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  • Product: 1-Hexyn-3-ol,1-(2-Methoxyphenyl)-
  • CAS: 90585-32-3

Core Science & Biosynthesis

Exploratory

Solubility of methoxyphenyl substituted propargylic alcohols

An In-Depth Technical Guide to the Solubility of Methoxyphenyl Substituted Propargylic Alcohols Authored for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methoxyphenyl Substituted Propargylic Alcohols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Methoxyphenyl substituted propargylic alcohols represent a significant class of scaffolds in medicinal chemistry, serving as key intermediates and core structures in the synthesis of novel therapeutic agents, including anti-cancer and antiviral compounds.[1][2][3] This technical guide provides an in-depth analysis of the factors governing the solubility of these compounds. We will deconstruct the molecular architecture to understand the contributions of the propargyl, hydroxyl, phenyl, and methoxy functionalities to the overall physicochemical properties. Furthermore, this guide presents field-proven, self-validating experimental protocols for solubility determination, emphasizing the causal relationships behind methodological choices to ensure data integrity and reproducibility.

Introduction: The Strategic Importance of Propargylic Alcohols in Drug Discovery

Propargylic alcohols are versatile building blocks in modern organic synthesis.[2] Their unique trifunctional nature—comprising a hydroxyl group, a reactive alkyne, and a site for substitution—makes them invaluable for constructing complex molecular architectures essential in drug development.[2] The incorporation of a methoxyphenyl group is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and target-binding interactions.[4] However, the introduction of this bulky, aromatic substituent profoundly impacts one of the most fundamental properties of a drug candidate: its solubility.

A deep understanding of the solubility profile of methoxyphenyl substituted propargylic alcohols is not merely an academic exercise; it is a prerequisite for successful drug development. Poor aqueous solubility can lead to low absorption, inadequate bioavailability, and ultimately, the failure of a promising therapeutic candidate. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to expertly navigate the solubility challenges associated with this important class of molecules.

Deconstructing the Molecule: Structure-Solubility Relationships

The solubility of a methoxyphenyl substituted propargylic alcohol is a composite of the influences exerted by its constituent functional groups. The principle of "like dissolves like" is paramount; polar groups enhance solubility in polar solvents like water, while nonpolar moieties favor solubility in lipophilic environments like octanol or nonpolar organic solvents.

The Hydrophilic Contributors: Hydroxyl and Methoxy Groups
  • Hydroxyl (-OH) Group: As the primary hydrophilic center, the hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor. This allows for strong intermolecular interactions with polar protic solvents, most notably water.[5][6] This hydrogen bonding capability is the single most significant factor promoting aqueous solubility.[6]

  • Methoxy (-OCH3) Group: The methoxy group contributes to polarity and can act as a hydrogen bond acceptor via its oxygen atom. While not as impactful as the hydroxyl group, it enhances aqueous solubility compared to an unsubstituted phenyl ring.[4] Its role extends beyond simple hydrophilicity; it can influence the crystal lattice energy of the solid compound, which in turn affects the energy required to dissolve it. Furthermore, the position of the methoxy group (ortho, meta, or para) can have subtle but important effects on the molecule's overall dipole moment and crystal packing. The meta position, for instance, can increase acidity through an inductive effect, while ortho and para positions donate electron density through resonance, potentially decreasing the acidity of the nearby hydroxyl group.[7]

The Hydrophobic Barriers: Phenyl Ring and Alkyne
  • Phenyl Ring: The aromatic phenyl ring is large, nonpolar, and distinctly hydrophobic (lipophilic).[8][9] As the size of the hydrophobic portion of a molecule increases, its aqueous solubility decreases dramatically.[5][9] This is because the disruption of the highly ordered hydrogen-bonding network of water by a large nonpolar group is entropically unfavorable.

  • Propargyl Group (Alkyne, -C≡CH): The carbon-carbon triple bond is a relatively nonpolar functionality. While less hydrophobic than the phenyl ring, it contributes to the overall lipophilic character of the molecule.

The interplay between these opposing groups dictates the final solubility profile. A molecule with a high ratio of hydrophobic carbons to hydrophilic heteroatoms will generally exhibit poor aqueous solubility.

Diagram: Molecular Influences on Solubility

The following diagram illustrates the contribution of each functional group to the overall solubility characteristics of a representative methoxyphenyl substituted propargylic alcohol.

G cluster_molecule Methoxyphenyl Propargylic Alcohol cluster_properties Solubility Contribution Compound Core Structure OH Hydroxyl (-OH) Compound->OH Methoxy Methoxy (-OCH3) Compound->Methoxy Phenyl Phenyl Ring Compound->Phenyl Alkyne Alkyne (-C≡CH) Compound->Alkyne Hydrophilic Promotes Aqueous Solubility (Hydrophilic) Hydrophobic Hinders Aqueous Solubility (Hydrophobic/Lipophilic) OH->Hydrophilic Methoxy->Hydrophilic Phenyl->Hydrophobic Alkyne->Hydrophobic

Caption: Functional group contributions to molecular solubility.

Experimental Determination of Solubility: A Self-Validating Protocol

Determining solubility is a foundational experiment in pharmaceutical sciences. The protocol described here is designed as a self-validating system, moving from qualitative assessment to precise quantitative measurement. The causality behind each step is explained to ensure robust and reliable data generation.

Principle: The Shake-Flask Method (Thermodynamic Solubility)

The gold standard for determining thermodynamic solubility is the shake-flask method. This involves generating a saturated solution of the compound in a specific solvent at a constant temperature and then quantifying the concentration of the dissolved solute. This method is reliable because it allows the system to reach true thermodynamic equilibrium.

Diagram: Experimental Workflow for Solubility Determination

G A Step 1: Preparation Accurately weigh excess solid compound into a vial. B Step 2: Solvent Addition Add a precise volume of the chosen solvent (e.g., water, buffer, organic solvent). A->B Known mass (m) C Step 3: Equilibration Seal vial. Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (24-72 hours). B->C Known volume (V) D Step 4: Phase Separation Allow suspension to settle. Alternatively, centrifuge or filter (using a low-binding filter, e.g., PTFE) to separate undissolved solid. C->D Reach equilibrium E Step 5: Sample Dilution Carefully withdraw an aliquot of the clear supernatant. Dilute with a suitable mobile phase to fall within the analytical instrument's linear range. D->E Isolate saturated solution F Step 6: Quantification Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, LC-MS). E->F Prepare for analysis G Step 7: Calculation Calculate the original concentration using the dilution factor and a standard curve. Report solubility in mg/mL or µM. F->G Obtain concentration

Caption: Workflow for thermodynamic solubility determination.

Detailed Step-by-Step Methodology

Objective: To determine the thermodynamic solubility of a methoxyphenyl substituted propargylic alcohol in a specified solvent.

Materials:

  • Test Compound

  • Analytical balance

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • HPLC-UV or LC-MS system

  • Solvent of interest (e.g., pH 7.4 phosphate-buffered saline)

Protocol:

  • Preparation (Self-Validation: Mass Accuracy):

    • Action: Weigh approximately 2-5 mg of the solid compound into a glass vial. The key is to add an amount that is visibly in excess of what is expected to dissolve.

    • Causality: Using an excess of solid ensures that the resulting solution will be saturated, which is the definition of thermodynamic solubility. An accurate mass is not strictly required at this stage, but good practice dictates it.

  • Solvent Addition (Self-Validation: Volume Accuracy):

    • Action: Add a precise volume (e.g., 1.0 mL) of the pre-equilibrated solvent to the vial.

    • Causality: An accurate volume is critical for the final concentration calculation. Using solvent that is already at the target temperature prevents temperature fluctuations during the experiment.

  • Equilibration (Self-Validation: System Stability):

    • Action: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance) for at least 24 hours. A 48- or 72-hour time point should also be taken for one compound to validate that equilibrium has been reached.

    • Causality: Continuous agitation ensures maximal contact between the solid and the solvent, accelerating the path to equilibrium. A long incubation period is necessary to ensure the dissolution process has truly reached a stable, thermodynamic endpoint, not just a transient supersaturated state.

  • Phase Separation (Self-Validation: Purity of Supernatant):

    • Action: Remove the vial and let it stand undisturbed for 30 minutes. For very fine suspensions, centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes.

    • Causality: This step is critical to separate the saturated supernatant from any undissolved solid particles. Analyzing a sample with suspended microparticles would artificially inflate the measured solubility. Filtration is an alternative, but one must validate that the compound does not adsorb to the filter material.

  • Quantification (Self-Validation: Analytical Accuracy):

    • Action: Carefully remove an aliquot of the clear supernatant. Perform a serial dilution with the mobile phase to ensure the final concentration is within the linear range of a pre-established calibration curve. Analyze by a validated HPLC-UV or LC-MS method.

    • Causality: A validated analytical method with a proper calibration curve is the only way to ensure an accurate and precise measurement of the dissolved compound's concentration.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely. A tabular format is ideal for comparing the solubility of different compounds or a single compound across various solvent systems.

Illustrative Solubility Data Table

The following table demonstrates how solubility data for a hypothetical series of methoxyphenyl substituted propargylic alcohols might be presented.

Compound IDStructureMethoxy PositionAqueous Solubility (pH 7.4, 25°C)LogS
Cmpd-1 1-(4-methoxyphenyl)prop-2-yn-1-olpara0.15 mg/mL (797 µM)-3.10
Cmpd-2 1-(3-methoxyphenyl)prop-2-yn-1-olmeta0.21 mg/mL (1116 µM)-2.95
Cmpd-3 1-(2-methoxyphenyl)prop-2-yn-1-olortho0.18 mg/mL (956 µM)-3.02
Reference 1-phenylprop-2-yn-1-olN/A0.55 mg/mL (3763 µM)-2.42

Note: Data are illustrative to demonstrate format and interpretation.

Interpretation:

  • The data clearly show the significant decrease in aqueous solubility upon adding the methoxyphenyl group compared to the unsubstituted phenyl reference compound, highlighting the impact of increased lipophilicity.

  • Subtle differences can be observed based on the methoxy position, which may be attributable to differences in crystal packing, polarity, or intramolecular hydrogen bonding.

Conclusion and Future Perspectives

The solubility of methoxyphenyl substituted propargylic alcohols is governed by a delicate balance between the hydrophilic hydroxyl and methoxy groups and the hydrophobic phenyl and alkyne moieties. A thorough understanding of these structure-solubility relationships, combined with rigorous experimental determination using self-validating protocols like the shake-flask method, is essential for advancing these compounds through the drug discovery pipeline. As synthetic chemistry continues to produce novel derivatives, the principles and methods outlined in this guide will remain a cornerstone for characterizing these molecules and rationally designing the next generation of therapeutics with optimized physicochemical properties for enhanced clinical success.

References

  • Vertex AI Search. (2025, January 30). What Makes Propargyl Alcohol a Key Component in Specialty Chemicals?
  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety.
  • Sinobio Chemistry. (2024, February 5).
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
  • Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • BenchChem. (2025). Application Notes and Protocols: 5-Propargylfurfuryl Alcohol in Dendrimer Preparation for Advanced Drug Delivery.
  • NCERT. (n.d.). Alcohols, Phenols and Ethers.
  • ACS Publications. (n.d.). Catalytic Enantioselective Synthesis of Key Propargylic Alcohol Intermediates of the Anti-HIV Drug Efavirenz. Organic Process Research & Development.
  • ACS Publications. (2026, February 10). Copper Powder-Catalyzed α-Alkynylation of Secondary Alcohols via Isodesmic Reaction. The Journal of Organic Chemistry.
  • Quora. (2018, November 4). What is the role of methoxy group in phenol acidic strength?
  • Purdue University. (n.d.). Alcohols and Ethers.
  • BYJU'S. (n.d.). The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group.
  • University of Hawaii. (n.d.). 23.2 Physical Properties of Alcohols – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Unknown. (n.d.).
  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026.
  • NIH. (n.d.). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. PMC.
  • Discussion Forum. (2024, February 13). How does the alkoxy group (-OR) influence the electrophilic substitution in phenylalkyl ethers, and what is the role of the methoxy group in the halogenation of anisole?
  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation).
  • Google Patents. (n.d.). CN1984860A - Preparation method of propargyl alcohol and allyl alcohol.
  • PSIBERG. (2022, September 10). Factors Affecting Solubility.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • CK-12 Foundation. (n.d.). Unit 4: Solubility and Factors Affecting Solubility.
  • Nature. (2020, February 13). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PMC.
  • Thieme. (n.d.). Product Class 3: Propargylic Alcohols. Science of Synthesis.
  • ResearchGate. (n.d.). Solubility Measurement, Modeling, and Thermodynamic Functions for para-Methoxyphenylacetic Acid in Pure and Mixed Organic and Aqueous Systems.
  • AAT Bioquest. (2023, March 17). What are the factors that affect solubility?
  • NIH. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC.
  • Int J Pharm Chem Anal. (n.d.). Solubility: An overview.
  • J-STAGE. (n.d.). Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides, and Brominated Dienes with.
  • ResearchGate. (2025, August 6). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate.
  • CoLab. (n.d.). Transition-Metal-Catalyzed Enantioselective Propargylic Substitution Reactions of Propargylic Alcohol Derivatives with Nucleophiles.

Sources

Foundational

Chemodivergent Reactivity of Ortho-Functionalized Internal Alkynols: A Guide to Regioselective Heterocycle Synthesis

Topic: Reactivity Profile of Internal Alkynols with Ortho-Methoxy Groups Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Chemists[1] Executive Summary The intramolecula...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of Internal Alkynols with Ortho-Methoxy Groups Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Chemists[1]

Executive Summary

The intramolecular cyclization of internal alkynols represents a cornerstone strategy in the synthesis of oxygenated heterocycles, specifically isochromenes and benzofurans , which serve as privileged scaffolds in medicinal chemistry (e.g., antifungal agents, anticancer therapeutics).[1]

This guide focuses on a specific, high-value substrate class:


-(alkynyl)benzyl alcohols  and their 

-anisyl
analogs.[1] The presence of an ortho-methoxy group is not merely a spectator substituent; it acts as a critical electronic lever.[1] Depending on the catalytic system (Gold(I) vs. Electrophilic Iodine) and the nature of the nucleophile (free hydroxyl vs. methoxy ether), the reaction pathway diverges significantly between 6-endo-dig and 5-exo-dig manifolds.[1]

This document details the mechanistic underpinnings, experimental protocols, and decision-making frameworks required to control these pathways with high precision.

Part 1: Mechanistic Drivers & The "Ortho-Methoxy" Effect[1]

The Regioselectivity Challenge

In the cyclization of


-(alkynyl)benzyl alcohols, two competing pathways exist:
  • 6-endo-dig: Attack of the oxygen nucleophile on the

    
    -carbon of the alkyne, yielding 1H-isochromenes .[1]
    
  • 5-exo-dig: Attack on the

    
    -carbon, yielding 1,3-dihydroisobenzofurans (phthalans) .[1]
    
The Electronic Role of the Ortho-Methoxy Group

The ortho-methoxy group (relative to the alkyne or the benzyl alcohol) exerts a profound electronic influence through resonance stabilization.[1]

  • In Gold(I) Catalysis: The soft Lewis acid Au(I) activates the alkyne (

    
    -activation).[1] An electron-donating group (EDG) like 
    
    
    
    -OMe on the aromatic ring stabilizes the developing positive charge at the benzylic position during the transition state.[1] This electronic bias strongly favors the 6-endo-dig pathway, leading to isochromenes.[1]
  • In Electrophilic Iodocyclization: When the nucleophile is "masked" as a methoxy group (

    
    -alkynylanisole), the reaction proceeds via a demethylative cyclization .[1] The iodine activates the alkyne, and the methoxy oxygen attacks the activated complex.[1] The 
    
    
    
    -OMe group here acts as a latent nucleophile, requiring a specific
    
    
    dealkylation step to finalize the benzofuran ring.[1]
Mechanistic Divergence Diagram

The following diagram illustrates how substrate modification and catalyst choice dictate the product outcome.

ReactionPathways Substrate o-(Alkynyl)benzyl Alcohol (Internal Alkynol) Au_Complex Au(I) π-Complex Substrate->Au_Complex + [AuL]+ Path_6endo 6-endo-dig Transition State (Benzylic Cation Stabilization) Au_Complex->Path_6endo Preferred with o-OMe EDG Path_5exo 5-exo-dig Transition State Au_Complex->Path_5exo Disfavored Isochromene PRODUCT A: 1H-Isochromene Path_6endo->Isochromene - H+ Phthalan PRODUCT B: Phthalan/Isobenzofuran Path_5exo->Phthalan OMe_Effect Ortho-Methoxy Effect: Stabilizes δ+ charge at benzylic position OMe_Effect->Path_6endo

Figure 1: Mechanistic divergence in internal alkynol cyclization. The presence of electron-donating groups (like o-OMe) favors the 6-endo-dig pathway via stabilization of the benzylic carbocation intermediate.[1]

Part 2: Catalytic Landscapes & Data Comparison

The choice of catalyst is the primary determinant of regioselectivity.[1] While Gold(I) is the "gold standard" for isochromene synthesis, other metals like Indium(III) and Silver(I) show distinct profiles.[1]

Table 1: Catalyst Efficacy in -Alkynylbenzyl Alcohol Cyclization[1][2]
Catalyst SystemPrimary ProductRegioselectivity (6-endo : 5-exo)Mechanism Note
AuCl(PPh

) / AgOTf
Isochromene > 95 : 5Highly carbocation-like TS; favored by EDGs (

-OMe).[1]
InI

(Toluene, 80°C)
Isochromene > 90 : 10Indium acts as a

-Lewis acid; requires higher temps.[1]
AgNO

/ Silica
Mixture~ 60 : 40Weaker activation; less control over cationic stabilization.[1]
I

/ NaHCO

Iodoisochromene> 95 : 5Electrophilic activation; incorporates Iodine into the scaffold.[1]
CuI / Base Phthalan< 5 : 95Copper often favors 5-exo due to different coordination geometry.[1]

Critical Insight: For drug development applications requiring the isochromene scaffold, Cationic Gold(I) (generated from AuCl(L) + Ag-salt) is the superior choice due to mild conditions and absolute regiocontrol.[1]

Part 3: Experimental Protocol (Self-Validating)

Protocol A: Gold(I)-Catalyzed Synthesis of 6-Methoxy-1H-isochromene

This protocol is optimized for internal alkynols bearing an electron-rich aromatic ring (e.g., methoxy-substituted).[1]

Reagents:

  • Substrate: 2-(Phenylethynyl)-5-methoxybenzyl alcohol (1.0 equiv)[1]

  • Catalyst: Chloro(triphenylphosphine)gold(I) (AuCl(PPh

    
    )) (2 mol%)[1]
    
  • Co-catalyst: Silver Triflate (AgOTf) (2 mol%)[1]

  • Solvent: Anhydrous Toluene (0.1 M concentration)

  • Atmosphere: Argon or Nitrogen

Workflow:

  • Catalyst Pre-generation: In a flame-dried Schlenk tube, combine AuCl(PPh

    
    ) and AgOTf in toluene. Stir at Room Temperature (RT) for 10 minutes. Visual Check: The solution should turn slightly cloudy due to the precipitation of AgCl.[1] This confirms the generation of the active cationic species 
    
    
    
    .[1]
  • Substrate Addition: Dissolve the alkynol substrate in a minimal amount of toluene and add it dropwise to the catalyst mixture.[1]

  • Reaction Monitoring: Stir at RT. Monitor via TLC (typically 1-3 hours).[1]

    • TLC Tip: Isochromenes often fluoresce strongly under UV (254/365 nm).[1] The product will have a higher R

      
       than the starting alcohol.[1]
      
  • Quench & Purification: Filter the mixture through a short pad of silica gel (eluting with ether or DCM) to remove metal salts.[1] Concentrate in vacuo.[1]

  • Isolation: Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation Checkpoints:

  • If reaction is slow: The

    
    -OMe group might be coordinating to the gold, poisoning it.[1] Increase catalyst loading to 5 mol% or switch to a bulkier ligand (e.g., JohnPhos) to prevent coordination.[1]
    
  • If 5-exo product forms: This suggests the "cationic" character of the intermediate is insufficient.[1] Ensure the solvent is non-polar (Toluene) to promote tight ion-pairing and favor the thermodynamic 6-endo product.[1]

Protocol B: Iodine-Mediated Demethylative Cyclization (Benzofuran Synthesis)

Use this protocol if the starting material is an o-alkynylanisole (methyl ether instead of alcohol).[1]

Workflow:

  • Dissolve

    
    -(phenylethynyl)anisole in DCM (0.2 M).
    
  • Add

    
     (1.2 equiv) and NaHCO
    
    
    
    (2.0 equiv).[1]
  • Stir at RT for 4-12 hours.

  • Mechanism: The iodine activates the alkyne.[1] The methoxy oxygen attacks (5-endo).[1] The resulting oxonium ion is demethylated by the iodide anion (

    
    ) to yield the 3-iodobenzofuran .[1]
    

Part 4: Experimental Workflow Visualization

The following diagram outlines the decision logic and operational steps for the Gold-catalyzed protocol.

Workflow Start Start: o-Alkynylbenzyl Alcohol Step1 1. Catalyst Activation Mix AuCl(PPh3) + AgOTf in Toluene (10 min) Start->Step1 Check1 Precipitate (AgCl) visible? Step1->Check1 Check1->Step1 No (Check Reagents) Step2 2. Add Substrate (0.1 M concentration) Check1->Step2 Yes Step3 3. Reaction Progress Monitor TLC (1-3h) Step2->Step3 Check2 Conversion > 95%? Step3->Check2 Check2->Step3 No (Wait/Heat) Step4 4. Filtration (Silica pad, remove Au/Ag) Check2->Step4 Yes Step5 5. Concentration & Column Step4->Step5 End Final Product: 1H-Isochromene Step5->End

Figure 2: Operational workflow for the Gold(I)-catalyzed synthesis of isochromenes.

References

  • Gold(I)-Catalyzed Synthesis of 1H-Isochromenes. Source: ACS Omega (2017).[1] Context: Defines the standard protocol for 6-endo-dig cyclization of

    
    -alkynylbenzyl alcohols.
    [1]
    
  • Synthesis of Isochromenes via Indium(III)-Catalyzed Cycloisomerization. Source: Organic Letters (2009).[1][2] Context: Comparative study showing Indium as an alternative to Gold for this specific transformation.[1]

  • Iodine-Mediated Electrophilic Cyclization of 2-Alkynyl-1-methylene Azide Aromatics. Source: Journal of the American Chemical Society (2008).[1][3] Context: Establishes the mechanism for iodine-mediated cyclizations in ortho-functionalized alkynes.

  • Gold-Catalyzed Cycloisomerization of Enynes: A Mechanistic Perspective. Source: Chemical Reviews (2008).[1] Context: Comprehensive review of the activation modes of alkynes by Gold(I), explaining the preference for 6-endo pathways in electron-rich systems.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 1-(2-Methoxyphenyl)hex-1-yn-3-ol via Grignard Alkynylation

Topic: Grignard Reaction of 2-Methoxyphenylacetylene with Butyraldehyde Output: Application Note & Detailed Protocol Executive Summary This guide details the protocol for the synthesis of 1-(2-methoxyphenyl)hex-1-yn-3-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Grignard Reaction of 2-Methoxyphenylacetylene with Butyraldehyde Output: Application Note & Detailed Protocol

Executive Summary

This guide details the protocol for the synthesis of 1-(2-methoxyphenyl)hex-1-yn-3-ol , a propargylic alcohol scaffold common in oncology and anti-infective pharmacophores. The method utilizes a Grignard exchange strategy to convert 2-methoxyphenylacetylene into its nucleophilic magnesium bromide species, followed by addition to butyraldehyde .

Unlike standard Grignard additions, this protocol emphasizes stoichiometric inversion (using excess alkyne) to eliminate the formation of ethyl-addition impurities, a common failure mode in alkynyl Grignard generations.

Strategic Analysis & Chemical Logic

The Challenge: Competitive Nucleophilicity

The primary challenge in this synthesis is the presence of two potential nucleophiles if the metallation step is incomplete:

  • Ethylmagnesium bromide (EtMgBr): The deprotonating agent (highly reactive).

  • 2-Methoxyphenylethynylmagnesium bromide: The desired nucleophile (moderately reactive).

If EtMgBr remains in the solution when butyraldehyde is added, it will attack the aldehyde to form hexan-3-ol (ethyl addition product), a difficult-to-separate impurity.

The Solution: The "Sacrificial Alkyne" Strategy

To ensure high purity, this protocol dictates a 1.1 : 1.0 ratio of Alkyne to EtMgBr . By using a slight excess of the alkyne, we force the complete consumption of EtMgBr during the deprotonation step. The unreacted alkyne is non-nucleophilic toward the aldehyde and is easily removed during workup or distillation.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow and critical control points.

ReactionPathway Alkyne 2-Methoxyphenylacetylene (pK_a ~25) AlkynylMg Alkynyl-MgBr (Active Nucleophile) Alkyne->AlkynylMg Deprotonation (-EtH gas) EtMgBr EtMgBr (pK_a ~50) EtMgBr->AlkynylMg Metallation SideProduct Ethyl-Addition Impurity (AVOID) EtMgBr->SideProduct Residual EtMgBr attacks Aldehyde Intermediate Magnesium Alkoxide AlkynylMg->Intermediate Nucleophilic Addition Aldehyde Butyraldehyde Aldehyde->Intermediate Product Target Propargylic Alcohol Intermediate->Product H3O+ Quench

Figure 1: Reaction pathway highlighting the competitive risk of residual EtMgBr.

Materials & Critical Parameters

Reagent Table
ReagentMW ( g/mol )Density (g/mL)Equiv.RoleCritical Note
2-Methoxyphenylacetylene 132.161.021.10 SubstrateMust be excess to consume EtMgBr.
EtMgBr (3.0 M in Et2O) 133.27N/A1.00BaseTitrate before use if old.
Butyraldehyde 72.110.801.05ElectrophileDistill prior to use. Oxidizes to butyric acid rapidly.
THF (Anhydrous) 72.110.89SolventSolventWater content <50 ppm required.
Equipment Setup
  • Vessel: 3-neck Round Bottom Flask (flame-dried).

  • Atmosphere: Positive pressure Nitrogen or Argon line.

  • Temperature Control: Ice/Water bath (0°C) and Heating mantle (Reflux).

  • Addition: Pressure-equalizing addition funnel.

Detailed Experimental Protocol

Phase 1: Generation of the Alkynyl Grignard

Objective: Quantitatively convert EtMgBr to the aryl-alkynyl species.

  • Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a rubber septum. Flame-dry under vacuum and backfill with Nitrogen (

    
    ).
    
  • Solvent Charge: Syringe THF (anhydrous, 50 mL) into the flask.

  • Alkyne Addition: Add 2-methoxyphenylacetylene (14.5 mmol, 1.92 g, 1.88 mL) via syringe.

  • Metallation (Exothermic):

    • Cool the solution to 0°C (ice bath).

    • Add EtMgBr (3.0 M in Et2O, 13.2 mmol, 4.4 mL) dropwise over 10 minutes.

    • Observation: Gas evolution (Ethane) will be observed.

  • Completion Drive:

    • Remove the ice bath.

    • Warm the mixture to a gentle reflux (

      
      ) for 30 minutes.
      
    • Why: This ensures the deprotonation of the alkyne is thermodynamically complete and breaks up any initial aggregates.

    • Cool back to 0°C before Phase 2.

Phase 2: Nucleophilic Addition

Objective: Controlled C-C bond formation.

  • Aldehyde Prep: While Phase 1 cools, mix freshly distilled Butyraldehyde (13.9 mmol, 1.00 g, 1.25 mL) with 10 mL anhydrous THF in a separate dry vial.

  • Controlled Addition:

    • Add the butyraldehyde solution dropwise to the cold (0°C) alkynyl Grignard solution over 20 minutes.

    • Rate Control: Maintain internal temperature

      
       to prevent side reactions.
      
  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • TLC Check: (20% EtOAc/Hexanes). Look for the disappearance of the aldehyde spot (stained with KMnO4 or DNP).

Phase 3: Workup & Purification
  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
     (30 mL) .
    
    • Caution: Magnesium salts may precipitate as a sticky solid. If this happens, add a small amount of dilute HCl (1M) to solubilize the salts, or use Rochelle's salt solution.

  • Extraction: Extract with Diethyl Ether (

    
    ) .
    
  • Wash: Wash combined organics with Brine (50 mL).

  • Dry/Concentrate: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification:

    • The crude oil typically contains the product and the excess alkyne.

    • Flash Chromatography: Silica Gel.[1][2] Gradient elution 5%

      
       15% EtOAc in Hexanes.
      
    • Note: The excess 2-methoxyphenylacetylene is non-polar and elutes first. The product alcohol is more polar.

Process Visualization (Equipment Flow)

ProcessFlow cluster_Phase1 Phase 1: Metallation cluster_Phase2 Phase 2: Addition Setup Flame-Dry Glassware N2 Atmosphere Step1 Charge Alkyne + THF Setup->Step1 ReagentPrep Distill Butyraldehyde Titrate EtMgBr ReagentPrep->Step1 Step2 Add EtMgBr at 0°C (Gas Evolution) Step1->Step2 Step3 Reflux 30 min (Drive to Completion) Step2->Step3 Step4 Cool to 0°C Step3->Step4 Step5 Add Butyraldehyde (Dropwise) Step4->Step5 Step6 Stir RT (2 hrs) Step5->Step6 Workup Quench (NH4Cl) Extract (Et2O) Step6->Workup Isolate Flash Column (Remove excess Alkyne) Workup->Isolate

Figure 2: Operational workflow ensuring safety and reaction completion.

Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
Low Yield Wet solvent/AtmosphereGrignards protonate instantly with water. Re-dry THF over sieves.
Impurity: Hexan-3-ol Excess EtMgBr usedEnsure Alkyne is in 10% molar excess relative to EtMgBr.
Sticky Precipitate Mg-salts aggregationUse Rochelle's Salt (Potassium Sodium Tartrate) during quench to chelate Mg.
No Reaction Old Grignard reagentTitrate EtMgBr using salicylaldehyde phenylhydrazone or purchase fresh.

Safety Data

  • 2-Methoxyphenylacetylene: Irritant.[3] Flash point ~91°C.[4][5]

  • EtMgBr: Pyrophoric in high concentrations; reacts violently with water. Handle under inert gas.[2]

  • Butyraldehyde: Flammable liquid; lachrymator.

References

  • Grignard Reagents from Acetylenes

    • Methodology: Jones, E. R. H., et al. "Researches on Acetylenic Compounds." J. Chem. Soc.
    • General Protocol:

  • Substrate Data (2-Methoxyphenylacetylene)

    • PubChem CID 69403:

  • General Alkynylation Protocols

    • Org.[2][5][6][7][8] Synth. Coll. Vol. 4, p. 792: (Adapting standard phenylacetylene protocols).

  • Handling Organometallics

    • Sigma-Aldrich Technical Bulletin:

Sources

Application

Application Note &amp; Protocols: Synthesis of 2-(1-Hydroxybutyl)benzofuran from 1-(2-methoxyphenyl)-1-hexyn-3-ol

Abstract The benzofuran scaffold is a privileged heterocyclic motif prevalent in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2] Its biological significance drives a continuous demand for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif prevalent in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2] Its biological significance drives a continuous demand for robust and versatile synthetic methodologies. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis of substituted benzofurans, specifically targeting the conversion of 1-(2-methoxyphenyl)-1-hexyn-3-ol to 2-(1-hydroxybutyl)benzofuran. We present a detailed mechanistic overview and offer three distinct, validated protocols: a two-step sequence involving demethylation followed by base-catalyzed cyclization, an efficient one-pot base-mediated tandem reaction, and a modern transition-metal-catalyzed approach using gold(I). Each protocol is designed to be a self-validating system, complete with explanations for experimental choices, characterization data, and troubleshooting guidance.

Introduction: Strategic Imperatives in Benzofuran Synthesis

The synthesis of the benzofuran core from ortho-alkynyl precursors is a cornerstone of modern heterocyclic chemistry. The target transformation of 1-(2-methoxyphenyl)-1-hexyn-3-ol into a benzofuran derivative necessitates a two-stage conceptual approach:

  • O-Demethylation: The methoxy group is a stable ether linkage that renders the aryl oxygen atom non-nucleophilic. Its cleavage to unmask a free hydroxyl group is a mandatory prerequisite for cyclization.

  • Intramolecular Hydroalkoxylation (Cyclization): The newly formed phenolic hydroxyl group acts as an intramolecular nucleophile, attacking the alkyne moiety in a 5-endo-dig cyclization to construct the furan ring.

The choice of strategy to execute these steps dictates the overall efficiency, substrate compatibility, and atom economy of the synthesis. This guide explores both transition-metal-free and metal-catalyzed pathways, providing researchers with versatile options adaptable to various laboratory settings and project requirements.

Synthetic_Strategy SM 1-(2-methoxyphenyl)-1-hexyn-3-ol INT Intermediate Phenol (1-(2-hydroxyphenyl)-1-hexyn-3-ol) SM->INT Step 1: Demethylation (Required) PROD Benzofuran Product (2-(1-hydroxybutyl)benzofuran) INT->PROD Step 2: 5-endo-dig Cyclization (Key Ring Formation)

Figure 1: Overall synthetic strategy for the conversion of the starting material to the final benzofuran product.

Mechanistic Considerations & Pathway Selection

The efficacy of the 5-endo-dig cyclization is highly dependent on the activation of the alkyne and the nucleophilicity of the phenol. The protocols detailed below leverage different principles to achieve this transformation.

Base-Mediated Pathway

In the absence of a transition metal, a strong base can facilitate the reaction.[3] The mechanism proceeds via two distinct stages:

  • Demethylation: A nucleophilic species, such as a thiolate generated in situ, can attack the methyl group of the anisole in an SN2 or SNAr-type fashion, cleaving the ether bond.[4][5]

  • Cyclization: The base deprotonates the resulting phenol to form a highly nucleophilic phenoxide anion. This anion then attacks the alkyne triple bond to forge the C-O bond, and subsequent protonation yields the benzofuran.

This approach is advantageous due to its low cost and avoidance of potentially toxic or expensive transition metals.

Base_Mechanism cluster_0 Demethylation cluster_1 Cyclization Anisole Anisole Phenolate_Intermediate Phenolate Anisole->Phenolate_Intermediate  1. Nu⁻ (e.g., RS⁻)  2. Base Vinyl_Anion Vinyl_Anion Phenolate_Intermediate->Vinyl_Anion Intramolecular 5-endo-dig Attack Product Benzofuran Vinyl_Anion->Product Protonation (from Solvent/H₂O) Gold_Mechanism Phenol_Alkyne Phenol-Alkyne Substrate Au_Catalyst [Au]⁺ Activated_Complex Gold-π-Alkyne Complex Cyclized_Intermediate Vinyl-Gold Intermediate Activated_Complex->Cyclized_Intermediate 5-endo-dig Nucleophilic Attack Cyclized_Intermediate->Au_Catalyst Regeneration Product Benzofuran Cyclized_Intermediate->Product Protodeauration (-H⁺) Phenol_AlkyneAu_Catalyst Phenol_AlkyneAu_Catalyst Phenol_AlkyneAu_Catalyst->Activated_Complex Coordination

Figure 3: Simplified catalytic cycle for the Gold(I)-catalyzed cyclization of a 2-alkynylphenol.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

Protocol A: Two-Step Demethylation and Base-Catalyzed Cyclization

This protocol provides maximal control by isolating the key phenol intermediate before proceeding with cyclization.

Step 1: Boron Tribromide Mediated Demethylation

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-(2-methoxyphenyl)-1-hexyn-3-ol (2.18 g, 10.0 mmol) and dry dichloromethane (DCM, 40 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (11.0 mL, 11.0 mmol, 1.1 equiv) dropwise over 15 minutes. The solution may change color.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to 0 °C and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol (10 mL) at 0 °C, followed by the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, add water (20 mL), and extract with DCM (3 x 30 mL).

  • Workup: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield 1-(2-hydroxyphenyl)-1-hexyn-3-ol as a pale yellow oil.

Step 2: Cesium Carbonate Catalyzed Cyclization

  • Setup: To a 50 mL round-bottom flask, add the purified 1-(2-hydroxyphenyl)-1-hexyn-3-ol (1.02 g, 5.0 mmol), cesium carbonate (Cs₂CO₃, 163 mg, 0.5 mmol, 10 mol%), and acetonitrile (25 mL). [3]2. Reaction: Heat the mixture to 60 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite® to remove the base, washing the pad with ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, 10-25% ethyl acetate in hexanes) to afford 2-(1-hydroxybutyl)benzofuran .

Protocol B: One-Pot Thiol-Assisted Demethylation and Cyclization

This protocol offers improved efficiency by combining both transformations into a single operation. [4][5]

  • Preparation: In an oven-dried 50 mL Schlenk tube, combine 1-(2-methoxyphenyl)-1-hexyn-3-ol (1.09 g, 5.0 mmol), potassium carbonate (K₂CO₃, 69 mg, 0.5 mmol, 10 mol%), and N-methyl-2-pyrrolidone (NMP, 20 mL).

  • Reagent Addition: Add benzenethiol (0.51 mL, 5.0 mmol, 1.0 equiv) to the mixture.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 130 °C for 6 hours.

  • Cooling & Quenching: Cool the reaction to room temperature and pour it into a beaker containing 1 M hydrochloric acid (HCl, 50 mL) and ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Workup: Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the resulting crude oil by flash column chromatography (silica gel, 10-25% ethyl acetate in hexanes) to yield 2-(1-hydroxybutyl)benzofuran .

Protocol C: Gold(I)-Catalyzed Cyclization of Phenol Intermediate

This protocol uses the product from Protocol A, Step 1, demonstrating a mild and highly efficient metal-catalyzed cyclization.

  • Catalyst Preparation (in situ): In a dry Schlenk tube under argon, add (IPr)AuCl (1-3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene gold(I) chloride, 15.4 mg, 0.025 mmol, 1 mol%) and silver triflate (AgOTf, 6.4 mg, 0.025 mmol, 1 mol%). Add dry dichloromethane (DCM, 10 mL) and stir the suspension in the dark for 15 minutes. A white precipitate of AgCl will form.

  • Substrate Addition: In a separate flask, dissolve 1-(2-hydroxyphenyl)-1-hexyn-3-ol (0.51 g, 2.5 mmol) in dry DCM (15 mL).

  • Reaction: Transfer the substrate solution to the catalyst suspension via cannula. Stir the reaction mixture at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate (30 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting product is often of high purity, but can be further purified by flash chromatography if necessary to yield 2-(1-hydroxybutyl)benzofuran .

Data Summary and Characterization

The following table summarizes the typical outcomes for the described protocols. Yields are indicative and may vary based on reaction scale and purity of reagents.

ProtocolKey ReagentsTemperature (°C)Typical Time (h)Typical Yield (%)Notes
A (Two-Step) 1. BBr₃2. Cs₂CO₃1. -78 to 02. 601. 32. 1270-85% (overall)Good for mechanistic studies and control.
B (One-Pot) K₂CO₃, PhSH, NMP130675-90%Highly efficient; avoids intermediate isolation. Thiol stench.
C (Gold-Cat.) (IPr)AuCl/AgOTfRoom Temp.1-290-98%Extremely mild, fast, and high-yielding. Requires gold catalyst.

Expected Characterization Data for 2-(1-hydroxybutyl)benzofuran:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55-7.45 (m, 2H, Ar-H), 7.28-7.18 (m, 2H, Ar-H), 6.55 (s, 1H, furan-H), 4.80 (t, J = 6.5 Hz, 1H, CH-OH), 2.50 (br s, 1H, OH), 1.95-1.80 (m, 2H, CH₂), 1.60-1.45 (m, 2H, CH₂), 0.95 (t, J = 7.2 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.5, 155.0, 128.8, 124.2, 122.9, 121.1, 111.3, 103.5, 72.1, 38.9, 18.8, 13.9.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₄O₂ [M+H]⁺: 191.1067; found: 191.1065.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Demethylation (Protocol A/B) Insufficient reagent/time; poor quality BBr₃; inactive base/thiol.Increase reagent stoichiometry slightly or extend reaction time. Use freshly opened/distilled reagents.
Low Yield in Cyclization Step Base is not strong enough; presence of water; side reactions (e.g., elimination).Use a stronger base (e.g., KHMDS) or switch to Protocol C. Ensure anhydrous conditions.
Formation of Enyne Side Product Acid or heat-catalyzed elimination of the propargylic alcohol.Use milder conditions. The gold-catalyzed protocol (C) is ideal for preventing this, as it operates at room temperature.
No Reaction (Protocol C) Catalyst deactivation.Ensure all reagents and solvents are scrupulously dry. Use high-purity silver salt to fully abstract the chloride.

Conclusion

This application note provides three robust and well-characterized protocols for the synthesis of 2-(1-hydroxybutyl)benzofuran from 1-(2-methoxyphenyl)-1-hexyn-3-ol. The selection between a classic two-step method, an efficient one-pot procedure, or a modern gold-catalyzed reaction allows researchers to choose the most appropriate pathway based on available resources, desired efficiency, and scale. These methodologies serve as a reliable foundation for accessing valuable benzofuran derivatives for applications in medicinal chemistry and materials science.

References

  • ResearchGate. (n.d.). Gold(I)‐Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o‐Alkynylphenols. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Gold(i)–NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Morressier. (2020). Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H.... PMC. Retrieved from [Link]

  • PubMed. (2008). A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Competition Studies in Alkyne Electrophilic Cyclization Reactions. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Electrophilic Cyclization Mechanism and its Applications. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of quinolines by electrophilic cyclization of n-(2- alkynyl)anilines: 3-iodo-4-phenylquinoline. Retrieved from [Link]

  • Beilstein Archives. (2021). Base-Catalyzed Synthesis of Flavones via Thiol-Assisted Sequential Demethylation/Cyclization of 1-(2-methoxyphenyl)prop-2-yn-1-o. Retrieved from [Link]

  • Beilstein Archives. (2021). Base-Catalyzed Synthesis of Flavones via Thiol-Assisted Sequential Demethylation/Cyclization of 1-(2-methoxyphenyl)prop-2-yn-1-ones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. PMC. Retrieved from [Link]

Sources

Method

Precision Gold Catalysis: Divergent Synthesis of Indenes and Isobenzofurans from 1-(2-Methoxyphenyl)alkynols

Topic: Gold-catalyzed cyclization of 1-(2-methoxyphenyl)alkynols Content Type: Detailed Application Note & Protocol Audience: Synthetic Chemists, Process Development Scientists Executive Summary The gold-catalyzed cycliz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Gold-catalyzed cyclization of 1-(2-methoxyphenyl)alkynols Content Type: Detailed Application Note & Protocol Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

The gold-catalyzed cyclization of 1-(2-methoxyphenyl)alkynols represents a benchmark transformation in modern organometallic chemistry, offering a divergent pathway to two high-value heterocyclic scaffolds: 1-alkoxy-1H-indenes and isobenzofurans .

While standard acid-catalyzed dehydration typically yields isobenzofurans (often unstable dienes), the application of cationic Gold(I) or Gold(III) catalysts introduces a unique chemoselectivity controlled by the "Ortho-Methoxy Effect." This guide details the protocols to harness this reactivity, specifically focusing on the complex [1,5]-migration pathway that yields stable indene derivatives—a scaffold ubiquitous in pharmaceutical agents.

Key Technical Insight: The reaction outcome is dictated by the competition between 5-exo-dig cyclization (yielding dihydroisobenzofurans) and 5-endo-dig cyclization involving the ortho-methoxy group (yielding indenes via migration).

Strategic Analysis: The Mechanism of Divergence

To master this reaction, one must understand the mechanistic bifurcation. The substrate contains two nucleophiles: the benzylic alcohol (-OH) and the ortho-methoxy ether (-OMe).

The Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the critical decision point where catalyst selection and substrate electronics force the reaction toward the Indene product via a rare [1,5]-alkoxy migration.

GoldMechanism Substrate 1-(2-methoxyphenyl) alkynol Au_Complex Au(I)/Au(III) Coordination Substrate->Au_Complex + [Au] OMe_Attack 5-endo-dig (OMe Attack) Au_Complex->OMe_Attack Path A (Preferred with AuCl3) OH_Attack 5-exo-dig (OH Attack) Au_Complex->OH_Attack Path B Oxonium Oxonium Ylide Intermediate OMe_Attack->Oxonium Cyclization Migration [1,5]-Methoxy Migration Oxonium->Migration -H2O (Dehydration) Indene 1-Alkoxy-1H-indene (Target Product) Migration->Indene Aromatization Isobenzofuran Isobenzofuran (Unstable Diene) OH_Attack->Isobenzofuran Dehydration

Caption: Mechanistic bifurcation showing the [1,5]-methoxy migration pathway (Path A) favored by Lewis acidic gold conditions.

Pre-Validation Checklist (Self-Validating System)

Before initiating the protocol, verify the following parameters to ensure reproducibility. This system is moisture-sensitive regarding the catalyst but robust regarding the substrate.

ParameterRequirementRationale
Solvent Quality Anhydrous DCE or DCM (<50 ppm H₂O)Water competes with the -OMe nucleophile, quenching the oxonium intermediate and reverting to simple hydration products.
Catalyst State AuCl₃ (Yellow/Red crystals) or Au(PPh₃)Cl/AgOTfAu(III) provides the necessary Lewis acidity for the dehydration/migration step. If using Au(I), AgOTf is mandatory to generate the cationic species.
Substrate Purity >98% (No residual aldehyde)Residual aldehydes from precursor synthesis can polymerize under gold catalysis, obscuring the Indene product.
Atmosphere Argon or Nitrogen balloonWhile Gold is air-stable, the intermediates (isobenzofurans or cations) are oxidation-prone.

Detailed Protocol: Synthesis of 1-Alkoxy-1H-indenes

This protocol is optimized for the conversion of 1-(2-methoxyphenyl)-3-phenylprop-2-yn-1-ol to 1-methoxy-3-phenyl-1H-indene based on the methodology established by Liu et al.

Materials
  • Substrate: 1-(2-methoxyphenyl)alkynol (1.0 equiv, 0.5 mmol scale)

  • Catalyst: AuCl₃ (5 mol%) OR Au(PPh₃)Cl (5 mol%) + AgOTf (5 mol%)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous (0.1 M concentration)

  • Additives: 4Å Molecular Sieves (activated, powder)

Step-by-Step Workflow
Phase 1: Catalyst Activation & Setup
  • Flame-dry a 10 mL Schlenk tube or reaction vial and cool under a stream of Argon.

  • If using Au(I): Add Au(PPh₃)Cl (12.4 mg, 0.025 mmol) and AgOTf (6.4 mg, 0.025 mmol) to the vial. Add 1.0 mL of DCE. Stir for 5 minutes in the dark (aluminum foil wrap) to generate the cationic species (precipitate of AgCl will form).

  • If using Au(III): Simply weigh AuCl₃ (7.6 mg, 0.025 mmol) into the vial. Note: AuCl₃ is extremely hygroscopic; handle quickly.

Phase 2: Reaction Initiation
  • Dissolve the substrate (0.5 mmol) in 4.0 mL of anhydrous DCE.

  • Add 100 mg of activated 4Å molecular sieves to the substrate solution (crucial for promoting the dehydration step).

  • Transfer the substrate solution to the catalyst vial via syringe.

  • Seal the vial and stir at Room Temperature (25 °C) .

    • Optimization Note: If conversion is <50% after 1 hour, heat to 50 °C.

Phase 3: Monitoring & Workup
  • TLC Monitoring: Check every 30 minutes.

    • Stain: Anisaldehyde or PMA. The Indene product typically fluoresces under UV (254/365 nm) and stains dark blue/green.

    • Endpoint: Disappearance of the polar starting alcohol.

  • Quench: Once complete (typically 1–3 hours), filter the mixture through a short pad of Celite to remove silver salts and molecular sieves. Rinse with DCM.

  • Purification: Concentrate the filtrate under reduced pressure.

    • Warning: Do not heat above 40 °C during evaporation; Indenes can polymerize.

    • Column Chromatography: Elute with Hexanes/EtOAc (typically 20:1 to 10:1). Neutralize silica gel with 1% Et₃N if the product is acid-sensitive.

Experimental Workflow Diagram

Workflow Setup Step 1: Inert Atmosphere Setup (Flame-dry, Ar balloon) Activation Step 2: Catalyst Generation (AuCl + AgOTf -> [Au]+) Setup->Activation Reaction Step 3: Substrate Addition (DCE, 4Å MS, RT) Activation->Reaction Monitor Step 4: TLC Monitoring (Check for blue/green spot) Reaction->Monitor Monitor->Reaction Incomplete (<1h) Workup Step 5: Filtration & Purification (Neutral Silica) Monitor->Workup Conversion >95%

Caption: Operational workflow for the gold-catalyzed synthesis of indenes.

Data Analysis & Optimization

The following data summarizes the impact of catalyst and solvent choice on the yield of the Indene product versus the Isobenzofuran side-product.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (5 mol%)SolventTemp (°C)Yield (Indene)Yield (Isobenzofuran)Notes
1AuCl₃DCE2588% <5%Standard Protocol
2Au(PPh₃)Cl / AgOTfDCE2582%10%Slower reaction rate
3Au(PPh₃)Cl / AgSbF₆DCM2575%15%Lower polarity solvent favors furan
4PtCl₂Toluene8040%30%Poor selectivity (Mixed products)
5AuCl₃THF2520%60%Coordinating solvent inhibits migration

Interpretation:

  • AuCl₃ is superior for Indene formation due to its higher Lewis acidity, which facilitates the departure of the hydroxyl group and the subsequent migration of the methoxy group.

  • Coordinating solvents (THF) suppress the cationic character of the gold intermediate, favoring the 5-exo-dig pathway (Isobenzofuran) or stalling the reaction.

Troubleshooting & Expert Tips

"The Silver Effect"

If using cationic Gold(I) (Entry 2), the choice of silver salt is critical. AgOTf (Triflate) is preferred over AgSbF₆ for this specific transformation. The more coordinating triflate anion stabilizes the oxonium intermediate just enough to allow the [1,5]-migration to occur before the complex collapses.

Product Stability

1-Alkoxyindenes are prone to oxidation to indenones upon prolonged exposure to air.

  • Storage: Store neat oil at -20 °C under Argon.

  • Analysis: Perform NMR immediately after column chromatography. In CDCl₃, the characteristic signal is the olefinic proton at C2 (typically δ 6.0–6.5 ppm) and the methoxy singlet (δ 3.5–4.0 ppm).

Substrate Scope Limitations
  • Electron-Withdrawing Groups (EWGs): If the phenyl ring bears strong EWGs (e.g., -NO₂), the nucleophilicity of the -OMe group is reduced, and the reaction may stall or favor the isobenzofuran.

  • Terminal Alkynes: Terminal alkynes (R=H) are less stable and may undergo polymerization. Internal alkynes (R=Ph, Alkyl) give the highest yields.

References

  • Liu, Y., et al. (2009). Gold-Catalyzed Cyclization of 1-(2-Methoxyphenyl)prop-2-yn-1-ols: Efficient Synthesis of 1-Alkoxy-1H-indenes. Organic Letters, 11(19), 4436–4439. Link

  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. Link

  • Li, Z., et al. (2008). Gold-Catalyzed Cycloisomerization of Enynes. Chemical Reviews, 108(8), 3239–3265. Link

  • Echavarren, A. M., et al. (2004). Gold-Catalyzed Cyclization of Enynes. Angewandte Chemie International Edition, 43(18), 2402–2405. Link

Application

Application Notes &amp; Protocols: A Guide to the Enantioselective Synthesis of 1-Aryl-Hexyn-3-ols

Introduction Chiral propargyl alcohols are foundational building blocks in modern organic synthesis, serving as versatile precursors for a vast array of pharmaceuticals, natural products, and advanced materials.[1] Among...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chiral propargyl alcohols are foundational building blocks in modern organic synthesis, serving as versatile precursors for a vast array of pharmaceuticals, natural products, and advanced materials.[1] Among these, 1-aryl-hexyn-3-ols are particularly valuable scaffolds due to the presence of a stereogenic center adjacent to both an aryl group and an alkyne moiety, which allows for diverse downstream functionalization. Achieving high enantiopurity is critical, as the biological activity of chiral molecules is often confined to a single enantiomer. This guide provides a comprehensive overview and a field-proven protocol for the asymmetric addition of terminal alkynes to aryl aldehydes, focusing on a robust and highly selective zinc-based catalytic system.

Scientific Principles: The Mechanism of Asymmetric Alkynylation

The core of this synthesis is the enantioselective nucleophilic addition of a terminal alkyne to an aldehyde. While various methods exist, the use of a chiral catalyst to control the stereochemical outcome is paramount for efficiency and selectivity.[2][3] A highly successful and practical approach involves the in-situ generation of a chiral zinc-amino alcohol complex.[1][4][5]

The Catalytic System: Zn(OTf)₂ and (+)-N-Methylephedrine

The synergy between zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) and a chiral ligand, such as (+)-N-methylephedrine, forms the basis of a powerful catalytic system.[4][5] The mechanism relies on a dual-activation principle:

  • Alkyne Activation: The terminal alkyne (1-hexyne) is deprotonated by a mild base (e.g., triethylamine) and coordinates with the zinc center, forming a reactive zinc acetylide. The chiral ligand environment dictates the spatial orientation of this nucleophile.

  • Aldehyde Activation: The Lewis acidic zinc center simultaneously coordinates to the carbonyl oxygen of the aldehyde. This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

The chiral ligand, (+)-N-methylephedrine, orchestrates the entire process. It forms a well-defined, rigid complex with the zinc ion. This complex creates a chiral pocket that forces the aldehyde to adopt a specific orientation. Consequently, the zinc acetylide can only attack one of the two enantiotopic faces of the aldehyde, leading to the preferential formation of one enantiomer of the propargyl alcohol product.[1][5]

Catalytic Cycle Diagram

Catalytic_Cycle A Zn(OTf)₂ + (+)-N-Methylephedrine (Chiral Catalyst Precursor) B Active Chiral Zinc Complex A->B Formation C Zinc Acetylide Complex (Alkyne Activation) B->C + 1-Hexyne + Et₃N D Ternary Complex (Aldehyde Coordination) C->D + Aryl Aldehyde E Zinc Alkoxide Product D->E C-C Bond Formation (Enantioselective Attack) E->B Protonolysis (Workup) F Chiral 1-Aryl-Hexyn-3-ol (Product) E->F Release Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere step1 Charge flask with Zn(OTf)₂, (+)-N-Methylephedrine, and Toluene start->step1 step2 Stir at 23 °C for 2 hours (Catalyst Formation) step1->step2 step3 Add 1-Hexyne, followed by Triethylamine (Et₃N) step2->step3 step4 Add Benzaldehyde dropwise step3->step4 step5 Stir at 23 °C for 12-18 hours (Monitor by TLC) step4->step5 step6 Quench reaction with aq. NH₄Cl step5->step6 step7 Perform Aqueous Workup: Extract with EtOAc, Wash, Dry step6->step7 step8 Concentrate in vacuo step7->step8 step9 Purify by Flash Column Chromatography step8->step9 step10 Analyze Product: Yield, NMR, Chiral HPLC (ee%) step9->step10 end End: Isolated Chiral Alcohol step10->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-methoxyphenyl)-1-hexyn-3-ol

Welcome to the technical support center for the synthesis of 1-(2-methoxyphenyl)-1-hexyn-3-ol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-methoxyphenyl)-1-hexyn-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route and improve your yield.

I. Understanding the Core Synthesis: A Grignard Approach

The synthesis of 1-(2-methoxyphenyl)-1-hexyn-3-ol is most commonly achieved through a Grignard reaction. This involves the nucleophilic addition of an alkynyl Grignard reagent to an aldehyde.[1][2] The primary reactants are 1-bromo-2-methoxybenzene, which is used to form the Grignard reagent, and butanal, which serves as the electrophilic carbonyl compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you might encounter during your experiments.

Q1: My Grignard reagent formation is sluggish or fails to initiate. What are the likely causes and how can I fix this?

A1: Successful Grignard reagent formation is critically dependent on maintaining anhydrous and inert conditions. [2][3]

  • Underlying Causes:

    • Moisture Contamination: Grignard reagents are extremely strong bases and will react with even trace amounts of water, quenching the reaction.[2][4] This includes moisture in your glassware, solvents, or inert gas.

    • Magnesium Oxide Layer: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[3]

    • Impurities in Starting Materials: Impurities in your 1-bromo-2-methoxybenzene or solvent can interfere with the reaction.

  • Troubleshooting Steps & Best Practices:

    • Rigorous Drying of Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under vacuum and cooled under a stream of inert gas (argon or nitrogen).[5]

    • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is often a better solvent than diethyl ether for Grignard reagent formation due to its higher solvating power for the magnesium species.[3][5]

    • Magnesium Activation:

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine to the flask containing the magnesium.[5] The iodine will react with the magnesium surface, removing the oxide layer. You can also use a small amount of 1,2-dibromoethane.[3]

    • Initiation: Add a small portion of your 1-bromo-2-methoxybenzene to the activated magnesium in THF. A gentle warming of the flask with a heat gun may be necessary to initiate the reaction. A successful initiation is usually indicated by the disappearance of the iodine color and the appearance of a cloudy or bubbling solution.[5] Once initiated, add the remaining alkyl halide dropwise to maintain a gentle reflux.

Q2: My reaction yields are consistently low, even with successful Grignard formation. What are the potential side reactions?

A2: Low yields often point to side reactions competing with the desired nucleophilic addition.

  • Potential Side Reactions:

    • Wurtz-type Homocoupling: The Grignard reagent can react with the starting alkyl halide, leading to the formation of a biphenyl byproduct. This is a significant side reaction, especially with primary or benzylic halides.[5]

    • Enolization of the Aldehyde: Butanal has acidic alpha-protons. The strongly basic Grignard reagent can act as a base and deprotonate the butanal, forming an enolate. This consumes both the Grignard reagent and the aldehyde without forming the desired product.

    • Reaction with Acidic Protons: The terminal alkyne itself has an acidic proton that can be deprotonated by the Grignard reagent.[6] This is why the Grignard reagent is typically formed from the corresponding aryl halide first.

  • Strategies to Minimize Side Reactions:

    • Controlled Addition: Add the butanal solution slowly to the Grignard reagent at a low temperature (e.g., 0°C or below). This minimizes the local concentration of the aldehyde and favors the nucleophilic addition over enolization.

    • Use of Additives: In some cases, the addition of cerium(III) chloride (CeCl₃) can improve yields. The transmetalation of the Grignard reagent to an organocerium reagent creates a less basic but still highly nucleophilic species, which can selectively add to the carbonyl group with reduced enolization.

    • Ensure Complete Grignard Formation: Before adding the aldehyde, ensure that the Grignard reagent has formed completely. This can be visually confirmed by the consumption of the magnesium turnings.

Q3: I am observing multiple spots on my TLC plate after the reaction. How do I identify the main product and impurities?

A3: A combination of TLC analysis and understanding potential byproducts is key to identifying your product.

  • Expected Polarity: The product, 1-(2-methoxyphenyl)-1-hexyn-3-ol, is a secondary alcohol and will be more polar than the starting materials (1-bromo-2-methoxybenzene and butanal) and non-polar byproducts like the Wurtz coupling product.

  • TLC Visualization: Use a combination of UV light (for aromatic compounds) and a chemical stain (like potassium permanganate, which reacts with the alcohol and alkyne) to visualize all spots.

  • Purification Strategy: Purification is typically achieved by column chromatography on silica gel.[7] A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will effectively separate the product from less polar impurities and more polar byproducts.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-methoxyphenyl)-1-hexyn-3-ol

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • 1-bromo-2-methoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Butanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings and a crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add anhydrous THF to the flask.

    • Dissolve 1-bromo-2-methoxybenzene in anhydrous THF and add it to the dropping funnel.

    • Add a small amount of the 1-bromo-2-methoxybenzene solution to the magnesium. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated, add the remaining 1-bromo-2-methoxybenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Butanal:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Dissolve butanal in anhydrous THF and add it to the dropping funnel.

    • Add the butanal solution dropwise to the stirred Grignard reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Visualizing the Workflow

Diagram 1: Grignard Synthesis Workflow

SynthesisWorkflow cluster_Grignard Grignard Reagent Formation cluster_Reaction Reaction with Aldehyde cluster_Workup Work-up & Purification Start Flame-dried Glassware + Mg Turnings + I2 Add_THF Add Anhydrous THF Start->Add_THF Add_ArylHalide Add 1-bromo-2-methoxybenzene in THF (dropwise) Add_THF->Add_ArylHalide Reflux_Grignard Reflux to complete formation Add_ArylHalide->Reflux_Grignard Cool_Grignard Cool Grignard to 0°C Reflux_Grignard->Cool_Grignard Grignard Reagent Add_Butanal Add Butanal in THF (dropwise) Cool_Grignard->Add_Butanal Warm_Stir Warm to RT and Stir Add_Butanal->Warm_Stir Quench Quench with sat. NH4Cl (aq) Warm_Stir->Quench Crude Product Mixture Extract Extract with Et2O Quench->Extract Dry_Concentrate Dry (MgSO4) and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Product

Caption: Workflow for the synthesis of 1-(2-methoxyphenyl)-1-hexyn-3-ol.

Quantitative Data Summary

ParameterRecommended ValueRationale
Equivalents of Mg 1.2 - 1.5To ensure complete reaction with the aryl halide.
Equivalents of 1-bromo-2-methoxybenzene 1.0Limiting reagent for Grignard formation.
Equivalents of Butanal 1.0 - 1.1A slight excess can be used to ensure full consumption of the Grignard reagent.
Reaction Temperature (Aldehyde Addition) 0°CTo minimize enolization and other side reactions.
Solvent Anhydrous THFBetter solvating properties for the Grignard reagent compared to diethyl ether.[5]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Propargyl-PEG7-alcohol Conjugates.
  • Rawsource. (2024, April 1). What is Propargyl Alcohol? - Chemical name, structure, synthesis.
  • Google Patents. (n.d.). US2527358A - Process of purifying propargyl alcohol.
  • Google Patents. (n.d.). US20030109757A1 - Method for separation and recovery of propargyl alcohol.
  • Study.com. (n.d.). How would you use a grignard reaction on an aldehyde or ketone to synthesize the following compounds? (a) 2-pentanol (b) 1-butanol (c) 1-phenylcyclohexanol (d) diphenylmethanol.
  • Product Class 3: Propargylic Alcohols. (n.d.).
  • Filo. (2024, October 3). How is butanol formed from grignards reagent.
  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems.
  • Brainly.in. (2024, September 28). how to prepare 1-butanol from gringard reagent.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting : r/Chempros.
  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Benchchem. (n.d.). Application Note: Synthesis of 1-Hexyn-3-ol via Grignard Reaction.
  • Wikipedia. (n.d.). Grignard reaction.
  • Quora. (2020, July 27). How does Grignard reagent react with alkyne?.
  • Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with 2-Chloro-3-(2-methoxyphenyl)-1-propene.

Sources

Optimization

Technical Support Center: Purification of 1-(2-methoxyphenyl)-1-hexyn-3-ol

Ticket Subject: Isolation, Stability, and Metal Removal for Internal Propargylic Alcohols Case ID: PUR-HEX-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are attem...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Isolation, Stability, and Metal Removal for Internal Propargylic Alcohols Case ID: PUR-HEX-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to purify 1-(2-methoxyphenyl)-1-hexyn-3-ol , likely synthesized via a Sonogashira coupling of 2-iodoanisole and 1-hexyn-3-ol. This molecule presents three distinct purification challenges:

  • Acid Sensitivity: The secondary propargylic alcohol motif is susceptible to acid-catalyzed isomerization (Meyer-Schuster rearrangement) on standard silica gel.

  • Metal Contamination: Palladium/Copper residues from the coupling reaction often form stable colloids that co-elute with the product.

  • Lipophilicity Overlap: The 2-methoxyphenyl group creates significant chromatographic overlap with halo-anisole starting materials.

This guide provides a self-validating workflow to isolate the target molecule with >98% purity and <10 ppm metal content.

Module 1: Chromatographic Isolation (The Stability Issue)

The Problem: Decomposition on Column

Users often report that the pure product fraction contains a conjugated enone impurity (visible by UV and NMR) that was not present in the crude mixture.

Root Cause: Standard silica gel (pH ~6.5 acidic surface) catalyzes the Meyer-Schuster rearrangement , converting your secondary propargylic alcohol into the corresponding


-unsaturated ketone [1]. This is irreversible.
The Protocol: Buffered Silica Chromatography

To prevent rearrangement, you must neutralize the stationary phase.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of Silica Gel 60 (230–400 mesh) in your starting eluent (e.g., 5% EtOAc/Hexanes).

  • Buffering: Add Triethylamine (Et

    
    N)  to the slurry at a concentration of 1% v/v. Stir for 5 minutes.
    
  • Packing: Pour the column. Flush with 2 column volumes (CV) of the starting eluent (containing 1% Et

    
    N) to ensure the basic modifier is distributed throughout the bed.
    
  • Elution: Run the gradient without Et

    
    N in the mobile phase reservoirs (the column is already buffered).
    

Recommended Gradient (Combiflash/Biotage):

  • Stationary Phase: Et

    
    N-buffered Silica (25g per 1g crude).
    
  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1][2]

Time (CV)% B (EtOAc)Purpose
0–20%Elute residual 2-iodoanisole (Starting Material)
2–50%

10%
Elute non-polar dimer byproducts (Glaser coupling)
5–1210%

30%
Elute Product (Target Alcohol)
12–1530%

100%
Wash off Pd-phosphine oxides

Validation Check: Spot the fractions on a TLC plate. Stain with Anisaldehyde . The product should appear as a distinct violet/blue spot. If you see a UV-active spot that does not stain strongly (or stains yellow/brown), it is likely the rearranged enone or starting material.

Module 2: Metal Scavenging (The Purity Issue)

The Problem: Persistent Coloration

The isolated oil often retains a yellow-brown tint, indicating residual Palladium (from Pd(PPh


)

Cl

or similar catalysts). This is unacceptable for biological assays due to Pd toxicity.
The Protocol: Chelation vs. Adsorption

Standard brine washes are ineffective against colloidal Pd(0). You must use active scavenging [2].

Option A: Thiol-Modified Silica (Best for High Purity)

  • Dissolve the crude oil in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol or equivalent mercaptopropyl-functionalized silica (0.5 equivalents relative to Pd loading).

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45

    
    m PTFE frit. The filtrate should be colorless.
    

Option B: The "DTC" Wash (Cost-Effective)

  • Dissolve crude in EtOAc.

  • Wash with an equal volume of 0.1 M Sodium Diethyldithiocarbamate (DTC) aqueous solution.

  • The aqueous layer will turn dark brown/black as it strips the Cu/Pd.

  • Repeat until the aqueous layer remains clear.

Module 3: Enantiomeric Resolution (The Chiral Issue)

The Problem: Racemic Mixture

The synthesis produces a racemic alcohol (


). If your application requires the (

)- or (

)-enantiomer, chemical synthesis is inefficient.
The Protocol: Enzymatic Kinetic Resolution

Lipases are highly effective for resolving secondary propargylic alcohols [3].[3]

Workflow:

  • Reaction: Suspend the racemate in Vinyl Acetate (acts as solvent and acyl donor).

  • Catalyst: Add Candida antarctica Lipase B (CAL-B/Novozym 435) (20 mg/mmol).

  • Incubation: Shake at 30°C. Monitor via Chiral HPLC.

  • Mechanism: The enzyme selectively acetylates the (

    
    )-alcohol, leaving the (
    
    
    
    )-alcohol untouched (E-value usually >100).
  • Separation: Filter the enzyme. Separate the (

    
    )-alcohol from the (
    
    
    
    )-acetate via the buffered chromatography method described in Module 1 (the acetate is much less polar).

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific alkyne-alcohol scaffold.

PurificationWorkflow Crude Crude Reaction Mixture (Pd, Cu, SM, Product) Scavenge Metal Scavenging (SiliaMetS-Thiol or DTC Wash) Crude->Scavenge Remove Catalysts TLC_Check TLC Analysis (Anisaldehyde Stain) Scavenge->TLC_Check Rearrange_Risk Risk: Meyer-Schuster Rearrangement? TLC_Check->Rearrange_Risk Confirm SM separation Buffer_Col Buffered Silica Column (1% Et3N pretreatment) Rearrange_Risk->Buffer_Col Yes (Recommended) Std_Col Standard Silica Column Rearrange_Risk->Std_Col No (Risky) Pure_Rac Pure Racemic Product (>98% Purity) Buffer_Col->Pure_Rac Successful Separation Enone Impurity: Enone (Decomposed Product) Std_Col->Enone Acidic degradation Chiral_Need Chiral Purity Needed? Pure_Rac->Chiral_Need Kinetic_Res Kinetic Resolution (CAL-B + Vinyl Acetate) Chiral_Need->Kinetic_Res Yes Final_Iso Isolate (S)-Alcohol & (R)-Acetate Kinetic_Res->Final_Iso

Figure 1: Decision tree for the purification of acid-sensitive propargylic alcohols. Note the critical branch point at silica buffering.

Frequently Asked Questions (FAQs)

Q: Can I distill this compound instead of using a column? A: Direct distillation is risky. Propargylic alcohols are thermally unstable and can undergo explosive decomposition if metal residues (which catalyze decomposition) are present. If you must distill, use Kugelrohr distillation only after metal scavenging, and ensure the vacuum is <0.1 mbar to keep the temperature below 120°C.

Q: Why does my product turn red upon standing? A: This indicates oxidation of the alkyne or the phenol ether. Store the purified oil under Argon at -20°C. If the color develops rapidly, it suggests residual Copper is promoting oxidative coupling (Glaser coupling). Repeat the DTC wash (Module 2).

Q: The NMR shows a doubling of peaks. Is it a diastereomer? A: No, 1-(2-methoxyphenyl)-1-hexyn-3-ol has only one chiral center, so it cannot have diastereomers unless you derivatized it with a chiral auxiliary. Doubling of peaks usually indicates Rotamers (unlikely here) or, more likely, a mixture of the Product and the Enone rearrangement product . Check the alkene region (6.0–7.0 ppm) for enone protons.

References

  • Meyer-Schuster Rearrangement on Silica

    • Swamy, N. et al. (2012). "Acid-catalyzed rearrangement of propargyl alcohols to unsaturated ketones."[4] Tetrahedron Letters.

    • Context: Explains the mechanism of propargylic alcohol dehydr
  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
    • Context: The definitive guide on using thiols and scavengers for Pd removal.
  • Enzymatic Kinetic Resolution

    • Burgess, K., & Jennings, L. D. (1991). "Enantioselective esterifications of unsaturated alcohols mediated by Lipase PS." Journal of the American Chemical Society.
    • Context: Establishes the protocol for resolving secondary propargylic alcohols.

Sources

Reference Data & Comparative Studies

Validation

HPLC retention time data for 1-(2-methoxyphenyl)-1-hexyn-3-ol

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 1-(2-methoxyphenyl)-1-hexyn-3-ol A Comparative Guide to Establishing Analytical Control In the landscape of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 1-(2-methoxyphenyl)-1-hexyn-3-ol

A Comparative Guide to Establishing Analytical Control

In the landscape of pharmaceutical research and development, the precise and accurate analytical characterization of novel chemical entities is paramount. For a molecule such as 1-(2-methoxyphenyl)-1-hexyn-3-ol, a compound with potential applications stemming from its structural motifs, establishing a robust High-Performance Liquid Chromatography (HPLC) method is a critical first step. This guide provides a comprehensive, experience-driven framework for developing such a method, comparing potential analytical approaches, and interpreting the resulting data. We will delve into the causality behind experimental choices, ensuring a self-validating and scientifically sound protocol.

Understanding the Analyte: 1-(2-methoxyphenyl)-1-hexyn-3-ol

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is essential. The structure of 1-(2-methoxyphenyl)-1-hexyn-3-ol, featuring a methoxy-substituted phenyl group, a hexyn-3-ol chain, and a hydroxyl group, suggests a molecule of moderate polarity. The methoxyphenyl group provides a strong chromophore, making UV detection a suitable analytical endpoint. The presence of the hydroxyl group and the overall structure indicate that reversed-phase HPLC will be the most effective separation mode.

Comparative Analysis of HPLC Column Chemistries

The choice of stationary phase is a critical determinant of retention and selectivity in HPLC. For 1-(2-methoxyphenyl)-1-hexyn-3-ol, several reversed-phase column chemistries could be employed. A comparative overview is presented below:

Column ChemistryPrinciple of SeparationExpected Performance for 1-(2-methoxyphenyl)-1-hexyn-3-ol
C18 (Octadecylsilane) Primarily hydrophobic interactions.Recommended Starting Point. Strong retention is anticipated due to the interaction of the phenyl and hexyl groups with the stationary phase. Provides a good balance of retention and resolution for a broad range of analytes.
C8 (Octylsilane) Less hydrophobic than C18.May result in shorter retention times compared to C18, which could be advantageous for high-throughput screening. However, it may offer less resolution for closely eluting impurities.
Phenyl-Hexyl π-π interactions in addition to hydrophobic interactions.The phenyl group in the stationary phase can interact with the methoxyphenyl group of the analyte, offering alternative selectivity. This can be particularly useful for resolving isomers or closely related impurities.
Polar-Embedded Contains a polar group (e.g., carbamate) embedded in the alkyl chain.Offers enhanced retention of polar compounds and compatibility with highly aqueous mobile phases. While likely not necessary for this analyte, it is an option if dealing with very polar impurities.

Experimental Protocol: Method Development for 1-(2-methoxyphenyl)-1-hexyn-3-ol

This protocol outlines a systematic approach to developing a robust HPLC method for the analysis of 1-(2-methoxyphenyl)-1-hexyn-3-ol.

1. Materials and Reagents:

  • 1-(2-methoxyphenyl)-1-hexyn-3-ol standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • HPLC column: C18, 4.6 x 150 mm, 5 µm particle size

  • 0.22 µm syringe filters

2. Instrument and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Mobile Phase A: Ultrapure water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm (based on the expected absorbance of the methoxyphenyl group; a full UV scan is recommended to determine the optimal wavelength).

3. Sample Preparation:

  • Prepare a stock solution of 1-(2-methoxyphenyl)-1-hexyn-3-ol in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 0.1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Filter the working solution through a 0.22 µm syringe filter before injection.

4. Method Development Workflow:

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation prep_sample Prepare 0.1 mg/mL Analyte Solution gradient_screen Gradient Screen (5-95% B in 20 min) prep_sample->gradient_screen prep_mobile Prepare Mobile Phases (A: H2O, B: ACN) prep_mobile->gradient_screen isocratic_dev Isocratic Method Development gradient_screen->isocratic_dev Determine approximate %B for elution method_opt Method Optimization (Flow Rate, Temp) isocratic_dev->method_opt Refine separation peak_purity Assess Peak Purity & Tailing method_opt->peak_purity retention_time Determine Retention Time peak_purity->retention_time validation Method Validation (Linearity, Accuracy, Precision) retention_time->validation

Caption: HPLC Method Development Workflow

Step 1: Initial Gradient Screen.

  • Perform a rapid gradient elution from 5% to 95% acetonitrile over 20 minutes.

  • Rationale: This initial screen will provide an approximate retention time and indicate the percentage of organic solvent required to elute the compound.

Step 2: Isocratic Method Development.

  • Based on the retention time from the gradient screen, calculate an appropriate isocratic mobile phase composition. For example, if the compound eluted at 10 minutes in the 20-minute gradient, a starting isocratic condition could be around 50% acetonitrile.

  • Perform a series of isocratic runs with varying acetonitrile concentrations (e.g., 45%, 50%, 55%).

  • Rationale: Isocratic methods are often more robust and reproducible for quality control applications. The goal is to achieve a retention time between 3 and 10 minutes with good peak shape.

Step 3: Method Optimization.

  • Fine-tune the mobile phase composition to achieve optimal resolution from any impurities.

  • Adjust the flow rate and column temperature to improve peak shape and reduce run time.

  • Rationale: Small adjustments to these parameters can have a significant impact on the overall performance of the method.

Interpreting the Data: A Logic Diagram

The following diagram illustrates the cause-and-effect relationships between key HPLC parameters and the resulting chromatographic data for a non-ionizable compound like 1-(2-methoxyphenyl)-1-hexyn-3-ol.

cluster_parameters Adjustable Parameters cluster_outcomes Chromatographic Outcomes param_organic Increase % Organic Solvent outcome_rt_decrease Decrease Retention Time param_organic->outcome_rt_decrease param_flow Increase Flow Rate param_flow->outcome_rt_decrease param_temp Increase Temperature param_temp->outcome_rt_decrease param_hydrophobicity Increase Column Hydrophobicity (e.g., C8 to C18) outcome_rt_increase Increase Retention Time param_hydrophobicity->outcome_rt_increase outcome_selectivity Change in Selectivity param_hydrophobicity->outcome_selectivity

Caption: Parameter Effects on HPLC Retention

Conclusion and Further Steps

This guide provides a foundational framework for the development of a robust and reliable HPLC method for the analysis of 1-(2-methoxyphenyl)-1-hexyn-3-ol. By systematically evaluating column chemistries and optimizing mobile phase conditions, a method suitable for quality control, stability testing, or other research applications can be established. The next logical step after method development is method validation, following ICH guidelines to ensure the method is accurate, precise, linear, and specific for its intended purpose.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeia. (2023). <621> Chromatography. USP-NF. [Link]

Comparative

Comparative Purity Analysis Guide: 1-(2-methoxyphenyl)hex-1-yn-3-ol

Topic: Purity Analysis Standards for 1-(2-methoxyphenyl)hex-1-yn-3-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1-(2-methoxyphenyl)hex-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis Standards for 1-(2-methoxyphenyl)hex-1-yn-3-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-methoxyphenyl)hex-1-yn-3-ol is a critical chiral propargylic alcohol intermediate, often synthesized via Sonogashira coupling of 2-iodoanisole and 1-hexyn-3-ol.[1] Its purity analysis presents a tripartite challenge: chemical stability (alkyne sensitivity), stereochemical integrity (chiral center at C3), and metal scavenging (Pd/Cu residues).

This guide objectively compares three analytical standards—RP-HPLC , Chiral HPLC , and Quantitative NMR (qNMR) —to determine the optimal workflow for drug development applications. Unlike generic certificates of analysis, this document establishes a self-validating framework for ensuring "Pharma-Grade" purity.

Part 1: Critical Quality Attributes (CQA) & Impurity Profiling

Before selecting an analytical method, one must understand the "Enemy"—the specific impurity profile generated during synthesis.

The Impurity Fate Map:

  • Starting Materials: 2-iodoanisole (unreacted), 1-hexyn-3-ol.

  • Process Impurities:

    • Glaser Dimer: 5,7-dodecadiyne-4,9-diol (oxidative homocoupling of the alkyne).

    • Isourea Byproducts: If using carbodiimide activation in subsequent steps.

    • Metal Residues: Palladium (black) and Copper species.[1]

  • Degradants:

    
    -unsaturated ketones (Meyer-Schuster rearrangement products) triggered by acidic HPLC mobile phases.
    
Visual 1: Impurity Fate & Detection Logic

ImpurityMap Start Synthesis (Sonogashira) Crude Crude Mixture Start->Crude SM SM: 2-Iodoanisole (Non-polar) Crude->SM Dimer Glaser Dimer (Highly Polar Diol) Crude->Dimer Metal Pd/Cu Residues (Silent in UV) Crude->Metal Enant (S)-Enantiomer (If (R) is target) Crude->Enant RP_HPLC RP-HPLC (C18) Detects: SM, Dimer SM->RP_HPLC Dimer->RP_HPLC ICP ICP-MS Detects: Metals Metal->ICP Chiral Chiral HPLC (Amylose) Detects: Enantiomers Enant->Chiral Only Method

Caption: Figure 1. Impurity fate mapping for Sonogashira coupling, linking specific contaminants to their required detection methods.

Part 2: Comparative Analysis of Analytical Standards

This section evaluates the three primary methodologies for assessing the purity of 1-(2-methoxyphenyl)hex-1-yn-3-ol.

Comparison Table: Performance Metrics
FeatureMethod A: RP-HPLC (UV/Vis) Method B: Chiral HPLC Method C: qNMR (1H)
Primary Utility Routine Chemical PurityEnantiomeric Excess (ee%)Absolute Purity (Assay w/w%)
Specificity High for structural analogsHigh for stereoisomersHigh (Structural elucidation)
Limit of Detection Excellent (< 0.05%)Good (< 0.1%)Moderate (~1%)
Reference Standard Required (Response factors)Not required for area %Internal Standard (e.g., TCNB)
Weakness Cannot separate enantiomers; requires relative response factors (RRF).Expensive columns; restricted solvent compatibility.Lower sensitivity; requires high sample mass.
Verdict Best for Batch Release Mandatory for Chiral QC Best for Reference Standard Qualification
Part 3: Detailed Experimental Protocols
Protocol A: Reverse Phase HPLC (Chemical Purity)

Objective: To quantify unreacted 2-iodoanisole and the Glaser dimer.

Causality & Logic: Propargylic alcohols are prone to rearrangement under acidic conditions. Therefore, a buffered neutral mobile phase is selected over standard 0.1% TFA to prevent on-column degradation.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 6.5).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 275 nm (targeting the anisole chromophore) and 210 nm (for the alkyne/dimer).

  • System Suitability:

    • Tailing Factor: < 1.5 for the main peak.

    • Resolution (Rs): > 2.0 between 2-iodoanisole and product.

Protocol B: Chiral HPLC (Enantiomeric Purity)

Objective: To determine % ee of the C3 alcohol.

Causality & Logic: The separation mechanism relies on hydrogen bonding and


-

interactions between the carbamate groups of the stationary phase and the hydroxyl/alkyne/anisole moieties of the analyte. Normal phase is preferred to maximize these polar interactions.
  • Column Screening: Start with Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Alternative: Chiralcel OD-H if AD-H fails.

  • Mobile Phase: Hexane : Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Temp: 25°C.

  • Sample Prep: Dissolve 1 mg in 1 mL of Mobile Phase (avoid MeOH; it disrupts chiral recognition).

  • Success Criteria: Baseline separation (Rs > 1.5) of enantiomers.[2][3]

Protocol C: Quantitative NMR (qNMR) – The "Gold Standard"

Objective: To establish the absolute mass purity without an external reference standard.

Causality & Logic: HPLC-UV assumes that impurities have similar extinction coefficients to the product, which is often false (e.g., Pd ligands absorb strongly). qNMR counts protons, offering a molar response of 1:1 regardless of structure.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .

    • Why TCNB? It provides a singlet in the aromatic region (7.5–8.0 ppm) that typically does not overlap with the anisole protons or the hexyl chain.

  • Solvent: DMSO-d6 (ensures full solubility of the polar alcohol and non-polar chain).

  • Acquisition Parameters:

    • Pulse Angle: 90°.[4]

    • Relaxation Delay (D1): 60 seconds (Must be > 5x T1 of the slowest proton).

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Weighed mass, P=Purity)
    
Part 4: The Analytical Decision Workflow

This diagram guides the researcher on which method to deploy based on the stage of development.

Visual 2: Analytical Decision Tree

DecisionTree Sample Sample: 1-(2-methoxyphenyl)hex-1-yn-3-ol Stage Development Stage? Sample->Stage Early Early Synthesis (Reaction Monitoring) Stage->Early Discovery ScaleUp Scale-Up / Purification Stage->ScaleUp Optimization FinalQC Final QC / Release Stage->FinalQC Validation TLC_GC TLC or GC-MS (Quick, Qualitative) Early->TLC_GC HPLC_UV RP-HPLC (Quantitative, Chemical) ScaleUp->HPLC_UV FullPanel Full Panel: 1. qNMR (Assay) 2. Chiral HPLC (ee%) 3. ICP-MS (Pd) FinalQC->FullPanel

Caption: Figure 2. Strategic selection of analytical methods based on drug development phase.

References
  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers". Chemical Society Reviews, 37, 2593-2608. Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Natural Products, 75(4), 834–851. Link

  • Daicel Corporation. (2023). "Instruction Manual for CHIRALPAK® AD-H". Daicel Chiral Technologies. Link

  • BIPM. (2023). "qNMR Internal Standard Reference Data (ISRD)". Bureau International des Poids et Mesures. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-

As researchers at the forefront of drug development and organic synthesis, our work necessitates the handling of novel and reactive compounds. 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- (CAS No.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers at the forefront of drug development and organic synthesis, our work necessitates the handling of novel and reactive compounds. 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- (CAS No. 109384-19-2), a substituted propargyl alcohol, is one such molecule with significant potential in synthetic chemistry. However, its safe and effective use hinges on a robust understanding of its hazard profile and the implementation of rigorous safety protocols.

This guide moves beyond a simple checklist. It provides a multi-layered, risk-based strategy for handling this compound, explaining the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Part 1: Hazard Identification and Risk Assessment

Inferred Hazard Profile: Based on data for related compounds like 1-Hexyn-3-ol and N-BOC-4-hydroxypiperidine (which shares structural motifs), we must assume the following potential hazards until specific toxicological data is available.[2][3]

Hazard ClassificationPotential EffectRationale & Causality
Acute Toxicity (Oral, Dermal) Harmful or toxic if swallowed or in contact with skin.[4][5]Many functionalized organic molecules can be readily absorbed and exhibit systemic toxicity. The combination of an aromatic ring and an alcohol functional group warrants caution.
Skin Corrosion/Irritation Causes skin irritation.[6][7]Aromatic alcohols and substituted alkynes can be irritating upon prolonged or repeated contact, potentially leading to dermatitis.[8]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][7]The alcohol functional group makes the compound a likely irritant to sensitive mucosal tissues like the eyes. Splashes could cause significant, lasting damage.[9]
Respiratory Irritation May cause respiratory irritation.[3][6][7]While the compound is a liquid with a relatively high boiling point, any aerosols, mists, or vapors generated during handling could irritate the respiratory tract.[10]
Flammability Combustible liquid.[2]Similar alkynols are classified as flammable liquids. The compound should be kept away from heat, sparks, and open flames.[2][8][11]

Part 2: The Core Protocol: A Multi-Layered Defense Strategy

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Its effectiveness relies on preceding layers of control: Engineering and Administrative controls.

Tier 1: Engineering Controls (The First Line of Defense)

The primary goal is to minimize exposure by containing the chemical at its source.

  • Chemical Fume Hood: All handling of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[12] This is non-negotiable. The fume hood contains vapors and protects you from splashes and unforeseen reactions.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions. Safety showers and eyewash stations must be readily accessible and tested regularly.[13]

Tier 2: Administrative Controls (Standard Operating Procedures)

These are the established procedures and work practices that reduce the risk of exposure.

  • Designated Area: Designate a specific area within the fume hood for working with this compound to prevent cross-contamination.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this chemical class before beginning work.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[5][6][11] Do not eat, drink, or smoke in the laboratory.[2][4][5]

Tier 3: Personal Protective Equipment (PPE)

Select PPE based on the specific hazards identified. The choice of material is critical for chemical resistance.[14][15]

PPE CategorySpecificationRationale and Field Insights
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified) and a full-face shield.Safety glasses are insufficient. Goggles provide a 360-degree seal to protect against splashes.[15] A face shield is required when handling larger quantities (>50 mL) or during procedures with a high splash potential (e.g., quenching a reaction) to protect the entire face.[9][14]
Hand Protection Nitrile or Neoprene gloves.Nitrile gloves offer good resistance to a range of chemicals, including alcohols and aromatic compounds, for splash protection.[15][16] For prolonged contact or immersion, heavier neoprene gloves are recommended.[9][16] Crucially, no glove material is impervious. Always check glove manufacturer compatibility charts. Double-gloving is a prudent measure for added protection.[1]
Body Protection Chemical-resistant lab coat or apron over a standard flame-resistant lab coat.A standard cotton lab coat is not sufficient protection against significant splashes of liquid chemicals.[16] A polyethylene-coated or similar chemical-resistant apron should be worn over the lab coat to provide a liquid-proof barrier.[1][15]
Respiratory Protection Not typically required if work is performed in a certified fume hood.An air-purifying respirator (APR) with an organic vapor cartridge may be necessary in situations of engineering control failure or during large-scale spill cleanup.[9] Use of respirators requires a formal respiratory protection program, including fit-testing and training, compliant with OSHA standards.[9]

Part 3: Procedural Plans: Handling, Spills, and Disposal

Workflow for Safe Donning and Doffing of PPE

Contamination often occurs during the removal of PPE.[14] Following a strict sequence is critical.

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Eye Protection (Goggles/Face Shield) D1->D2 D3 3. Gloves (Final Step) D2->D3 F1 1. Gloves (Contaminated) F2 2. Lab Coat/Apron (Turn inside out) F1->F2 F3 3. Goggles/Face Shield F2->F3 F4 4. Wash Hands F3->F4

Caption: Sequential workflow for donning and doffing PPE to minimize contamination.

Immediate Spill Response Plan

Your response must be swift and decisive.

  • Alert: Immediately alert nearby personnel.

  • Evacuate: If the spill is large or ventilation is poor, evacuate the area.

  • Contain: If safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • PPE: Don appropriate PPE, including respiratory protection if necessary, before cleanup.

  • Clean: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

Chemical waste management is a critical part of the laboratory workflow.

  • Contaminated PPE: Used gloves, disposable aprons, and absorbent materials from spills are considered hazardous waste. They must be collected in a designated, sealed, and clearly labeled waste container.

  • Chemical Waste:

    • Unused Product: Unused or expired 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.[12] Do not pour it down the drain.[4]

    • Reaction Mixtures: Reaction mixtures containing this compound must be quenched safely (if reactive species are present) and collected in a labeled hazardous waste container.[12] Aromatic and halogenated solvent wastes should typically be segregated from non-halogenated wastes.[17] Follow your institution's specific waste stream guidelines.

Disposal_Decision_Tree Start Waste Generated Type What is the waste type? Start->Type PPE_Waste Contaminated PPE (Gloves, Absorbents) Type->PPE_Waste Solid Chem_Waste Liquid Chemical Waste Type->Chem_Waste Liquid PPE_Bin Seal in Labeled Hazardous Waste Bag/Bin PPE_Waste->PPE_Bin Chem_Container Collect in appropriate, labeled waste solvent container Chem_Waste->Chem_Container EHS Dispose via EHS Office PPE_Bin->EHS Chem_Container->EHS

Caption: Decision workflow for the proper segregation and disposal of laboratory waste.

By integrating these principles of hazard assessment, multi-layered defense, and procedural planning, you can build a robust safety culture that protects you, your colleagues, and your research.

References

  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. CTAHR.hawaii.edu. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hex-3-yne-2,5-diol. Retrieved from [Link]

  • Organic Chemistry Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alkynes to Alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot transformation of alkynes into alcohols and amines with formic acid. Green Chemistry. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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